![molecular formula C15H18N2O3 B1415806 Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate CAS No. 2231675-47-9](/img/structure/B1415806.png)
Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate
Vue d'ensemble
Description
Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate: is a chemical compound with a unique bicyclic structure. This compound is characterized by its bicyclo[2.1.1]hexane core, which is functionalized with carbamate and carbamoyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate typically involves the following steps:
Formation of the Bicyclo[2.1.1]hexane Core: This can be achieved through a [2+2] cycloaddition reaction, where suitable dienes and alkenes are reacted under photochemical conditions to form the bicyclic structure.
Introduction of Carbamate and Carbamoyl Groups: The bicyclic core is then functionalized by reacting with appropriate reagents such as benzyl chloroformate and carbamoyl chloride under controlled conditions to introduce the carbamate and carbamoyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate or carbamoyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the carbamate or carbamoyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, under mild to moderate temperatures.
Major Products Formed:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced carbamate or carbamoyl groups.
Substituted Derivatives: Compounds with new functional groups replacing the original carbamate or carbamoyl groups.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its unique bicyclic structure.
Catalysis: Employed in catalytic reactions to explore new reaction pathways and mechanisms.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to enzyme substrates.
Protein Binding: Studied for its ability to bind to proteins and modulate their activity.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its unique structural features.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Studied for its potential use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Benzyl 4-carbamoylbicyclo[2.1.1]hexane: A structurally similar compound without the carbamate group.
Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate Derivatives: Compounds with different substituents on the bicyclic core.
Uniqueness:
Structural Features: The presence of both carbamate and carbamoyl groups on the bicyclic core makes this compound unique compared to its analogs.
Reactivity: The compound’s reactivity is influenced by the specific functional groups, allowing it to participate in a wide range of chemical reactions.
Biological Activity: Its unique structure imparts specific biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
benzyl N-(4-carbamoyl-1-bicyclo[2.1.1]hexanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c16-12(18)14-6-7-15(9-14,10-14)17-13(19)20-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDMLQLNJUJLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


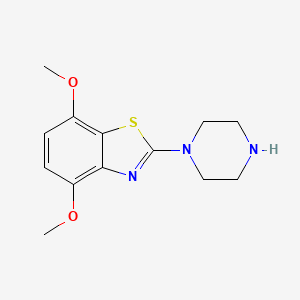
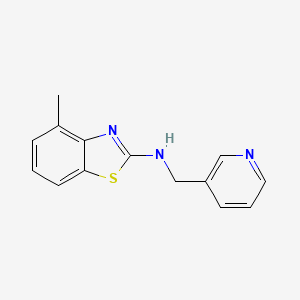
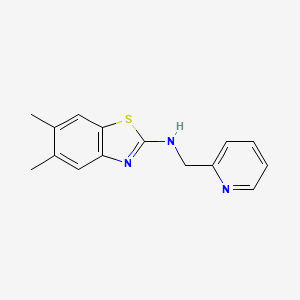
![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)
![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)

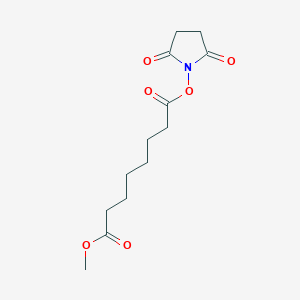

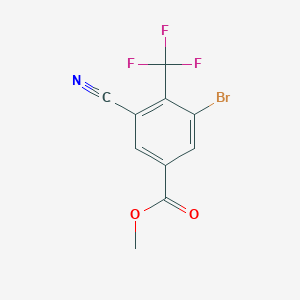
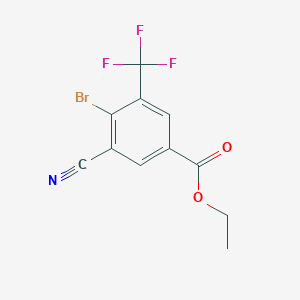



![(E/Z)-3-chloro-N'-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B1415745.png)
